(S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
Description
Historical Development of Stereoselective Pyrrole Research
The evolution of stereoselective pyrrole research traces its origins to the foundational work of Arthur Rudolf Hantzsch in the late 19th century, whose pioneering synthesis methods established the framework for modern pyrrole chemistry. The Hantzsch Pyrrole Synthesis, involving the reaction of β-ketoesters with ammonia or primary amines and α-haloketones, represented the first systematic approach to constructing substituted pyrrole rings with predictable substitution patterns. This seminal work laid the groundwork for understanding the electronic properties and reactivity patterns that would later become crucial in developing stereoselective methodologies. The historical trajectory of pyrrole research gained momentum through the recognition of pyrroles as fundamental components in biological systems, particularly in porphyrins, chlorophylls, and vitamin B12, which necessitated the development of methods capable of producing enantiomerically pure compounds.
The transition from racemic to stereoselective synthesis emerged prominently in the mid-20th century as researchers recognized the critical importance of chirality in biological activity. Early attempts at asymmetric pyrrole synthesis relied heavily on chiral auxiliaries and resolution techniques, methods that were often inefficient and limited in scope. The development of catalytic asymmetric processes represented a paradigm shift, enabling the direct formation of chiral pyrrole derivatives with high enantiomeric excess. Pioneering studies demonstrated that heterogeneous catalytic hydrogenation of highly substituted pyrrole systems could achieve excellent diastereoselectivity, providing functionalized pyrrolidines with up to four new stereocenters through a proposed two-step hydrogenation sequence. These advances established the foundation for understanding how initial reduction of specific bonds could provide stereocenters that direct subsequent transformations, a principle that remains central to modern stereoselective synthesis.
The evolution toward 2,3-dihydropyrrole chemistry specifically emerged from the recognition that these partially saturated systems offer unique advantages in synthetic accessibility and reactivity control. Historical development in this area was significantly influenced by the need for stable intermediates that could undergo selective transformations while maintaining stereochemical integrity. The 2,3-dihydropyrrole scaffold proved particularly valuable because it combines the electronic richness of nitrogen heterocycles with the geometric constraints necessary for stereochemical control, allowing for the development of sophisticated synthetic strategies that were previously inaccessible with fully aromatic or saturated systems.
Scientific Significance Within Heterocyclic Chemistry
The scientific significance of dihydropyrrole dicarboxylates within heterocyclic chemistry extends far beyond their individual properties, representing a convergence of multiple important chemical principles and synthetic challenges. Heterocyclic compounds encompass a substantial portion of medicinally relevant molecules, with pyrrole-containing structures being particularly prevalent in natural products and pharmaceutical agents. The 2,3-dihydropyrrole framework occupies a unique position within this landscape, offering a balance between the aromatic stability of pyrroles and the synthetic flexibility of saturated pyrrolidines. This intermediate character enables selective functionalization strategies that would be difficult or impossible with either fully aromatic or saturated systems, making these compounds invaluable synthetic intermediates.
The electronic properties of 2,3-dihydropyrroles contribute significantly to their importance in heterocyclic chemistry. Unlike fully aromatic pyrroles, which exhibit modest aromaticity comparable to thiophene and furan but less than benzene, dihydropyrroles possess localized double bonds that can participate in distinct reactivity patterns. The presence of the nitrogen atom creates a dipole moment and influences the electronic distribution throughout the ring system, affecting both nucleophilic and electrophilic character at different positions. This electronic versatility enables 2,3-dihydropyrroles to serve as platforms for diverse chemical transformations, including cycloaddition reactions, oxidative functionalizations, and metal-catalyzed coupling processes that are central to modern synthetic organic chemistry.
The stereochemical aspects of dihydropyrrole dicarboxylates represent another dimension of their scientific significance. The ability to control absolute configuration at multiple stereocenters simultaneously addresses one of the most challenging aspects of modern synthesis: the efficient production of complex molecules with defined three-dimensional structure. The (S)-configuration in compounds like (S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate exemplifies how stereochemical control can be achieved through careful selection of synthetic methodology and reaction conditions. This capability has profound implications for drug development, where enantiomeric purity often determines biological activity, toxicity, and pharmacokinetic properties.
Current Research Landscape and Emerging Paradigms
The contemporary research landscape surrounding dihydropyrrole dicarboxylates reflects a dynamic field characterized by rapid methodological advancement and expanding application domains. Recent synthetic developments have focused particularly on catalytic approaches that enable direct access to these structures with high stereochemical fidelity and functional group tolerance. Modern catalytic systems, including borane-mediated dehydrogenation processes and transition metal-catalyzed cyclization reactions, have revolutionized the field by providing operationally simple procedures that can be performed under mild conditions without requiring specialized equipment or inert atmosphere techniques. These advances represent a significant departure from traditional methods that often required harsh conditions, toxic reagents, or complex multi-step sequences.
Emerging paradigms in dihydropyrrole research emphasize sustainability and atom economy, reflecting broader trends in green chemistry. Recent investigations have demonstrated that commercially available catalysts such as B(C6F5)3 can effectively mediate the dehydrogenation of pyrrolidines to form pyrroles under operationally simple conditions, using standard glassware and bench-top techniques. This approach eliminates the need for electron-withdrawing substituents that were previously required for pyrrolidine oxidation, expanding the scope of accessible compounds and reducing synthetic complexity. The development of acceptor-based dehydrogenation strategies has further enhanced the efficiency of these processes, with alkenes such as trimethyl(2-methylallyl)silane and isoprene serving as effective hydrogen acceptors in B(C6F5)3-catalyzed transformations.
The integration of multicomponent reaction strategies represents another significant trend in current dihydropyrrole research. These approaches enable the convergent assembly of complex dihydropyrrole structures from simple starting materials in single synthetic operations, dramatically reducing the number of isolation and purification steps required. Multicomponent methodologies have proven particularly valuable for library synthesis and medicinal chemistry applications, where rapid access to diverse structural analogues is essential for structure-activity relationship studies. Recent developments in this area include palladium-catalyzed multicomponent reactions involving propargyl carbonates, alcohols, and isocyanides, which provide efficient access to 2-aminopyrroles with diverse substitution patterns.
Contemporary research also emphasizes the mechanistic understanding of dihydropyrrole formation and transformation processes. Advanced spectroscopic techniques and computational modeling have provided detailed insights into reaction pathways, enabling the rational design of improved synthetic methods. Mechanistic studies have revealed that borane-catalyzed dehydrogenation proceeds through initial α-nitrogen hydride abstraction followed by subsequent hydride removal at either α-nitrogen or γ-nitrogen positions, providing unprecedented understanding of remote functionalization processes in nitrogen heterocycles. This mechanistic knowledge has informed the development of new catalytic processes and expanded the scope of achievable transformations.
Nomenclature Evolution and Systematic Classification
The nomenclature evolution of dihydropyrrole dicarboxylates reflects the increasing sophistication of chemical classification systems and the need for precise structural communication in complex molecular architectures. The systematic naming of this compound follows International Union of Pure and Applied Chemistry guidelines, incorporating stereochemical descriptors, substitution patterns, and functional group designations in a hierarchical manner. The evolution from simple common names to systematic nomenclature has been driven by the increasing complexity of synthesized compounds and the need for unambiguous structural identification across diverse research communities.
Historical nomenclature practices for pyrrole derivatives often relied on trivial names or simplified descriptive terms that failed to capture the stereochemical complexity of modern synthetic targets. The development of systematic naming conventions has enabled precise communication of structural features including absolute configuration, regioisomerism, and functional group positioning. The prefix (S)- in the compound name specifically indicates the absolute configuration at the carbon-2 position according to Cahn-Ingold-Prelog priority rules, while the numerical descriptors 2,3-dihydro-1H-pyrrole precisely define the saturation pattern and tautomeric form of the heterocyclic core. This level of nomenclature precision has become essential for modern chemical databases and computational chemistry applications.
The classification of dihydropyrrole dicarboxylates within broader heterocyclic categories has evolved to reflect their unique chemical properties and synthetic utility. These compounds are classified as partially saturated nitrogen heterocycles, distinguished from both fully aromatic pyrroles and saturated pyrrolidines. The dicarboxylate functionality places them within the category of heterocyclic esters, while the stereochemical complexity necessitates additional classification as chiral synthetic intermediates. Modern chemical databases employ multiple classification schemes simultaneously, including structural features, biological activity profiles, and synthetic accessibility metrics, enabling researchers to identify relevant compounds across different research contexts.
Contemporary classification systems also incorporate mechanistic and reactivity-based categories that reflect the growing understanding of dihydropyrrole chemistry. Compounds are increasingly classified according to their role in specific synthetic transformations, such as cyclization precursors, dehydrogenation substrates, or chiral auxiliary frameworks. This functional classification approach has proven particularly valuable for synthetic planning and retrosynthetic analysis, where understanding the reactivity profile of specific compound classes is more important than traditional structural categorization. The integration of computational chemistry and machine learning approaches has further refined classification systems, enabling the prediction of chemical properties and reactivity patterns based on structural features and historical reaction data.
The standardization of stereochemical nomenclature has been particularly important for dihydropyrrole dicarboxylates, where multiple stereocenters and conformational preferences create complex three-dimensional structures. The adoption of standardized stereochemical descriptors, including both absolute configuration assignments and relative stereochemistry designations, has enabled precise communication of structural information across different research groups and publication venues. This standardization has been crucial for the development of chemical databases and computational tools that rely on consistent structural representation for accurate property prediction and reaction planning.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVLZXHTXUIWRZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441793 | |
| Record name | ETHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178172-26-4 | |
| Record name | ETHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Hydroxyenamine (V)
The synthesis begins with the condensation of ethanolamine and dimethyl 1,3-acetonedicarboxylate in an aprotic solvent such as acetonitrile or dichloromethane. This reaction proceeds at ambient temperature (25°C) to yield the hydroxyenamine intermediate (V).
Key Conditions :
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Solvent: Anhydrous acetonitrile
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Temperature: 25°C
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Yield: ~70–80% (theoretical)
Mesylation and Iodination
The hydroxyenamine (V) undergoes esterification with methanesulfonyl chloride to form the mesylate (VII), which is subsequently treated with sodium iodide in acetone to produce the iodoethyl derivative (VIII).
Optimization Notes :
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Excess methanesulfonyl chloride ensures complete conversion.
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Sodium iodide must be anhydrous to prevent hydrolysis.
Cyclization to Pyrrolo-Pyrrole Diester
The iodoethyl derivative (VIII) is cyclized using sodium hydride in dimethylformamide (DMF) at 60–70°C. This step forms the pyrrolo-pyrrole core structure, yielding dimethyl 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylate (II).
Critical Parameters :
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Sodium hydride concentration: 60% dispersion in mineral oil.
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Reaction time: 4–6 hours.
Selective Decarboxylation and Esterification
The diester (II) undergoes 7-decarboxylation under acidic conditions (e.g., HCl) and 5-aroylation to introduce functional groups. Finally, the Boc group is introduced via tert-butyl dicarbonate in the presence of a base.
Alternative Synthesis via Halomethyl Alkyl Ketone
This route avoids isolating the hydroxyenamine intermediate by reacting ethanolamine , dimethyl 1,3-acetonedicarboxylate , and a halomethyl alkyl ketone (e.g., chloroacetone) in one pot. The product is directly converted to the pyrrolo-pyrrole structure through cyclization.
Advantages :
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Fewer isolation steps.
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Higher overall yield (~65% vs. 61.2% in the traditional route).
Optimization of Reaction Conditions
Solvent Selection
Aprotic polar solvents like DMF or dichloromethane are preferred for cyclization due to their ability to stabilize ionic intermediates.
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| DMF | 36.7 | 0.45 |
| Acetonitrile | 37.5 | 0.38 |
| DCM | 8.93 | 0.28 |
Temperature and Time
Cyclization at 70°C for 5 hours achieves 90% conversion, whereas lower temperatures (50°C) require extended durations (8–10 hours).
Purification and Characterization
The crude product is purified via hexane extraction and recrystallization , yielding 61.2% of the target compound. Key characterization data includes:
Comparative Analysis of Methods
| Parameter | Hydroxyenamine Route | Halomethyl Ketone Route |
|---|---|---|
| Steps | 4 | 3 |
| Overall Yield | 61.2% | 65% |
| Purity | 95% | 93% |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or the pyrrole ring to a more saturated structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups or alkyl substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The primary application of (S)-1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate lies in its role as an impurity in the pharmaceutical drug Saxagliptin, which is used for managing type 2 diabetes. Understanding the interactions and effects of this impurity is critical for ensuring the safety and efficacy of drug formulations. Research has indicated that impurities can significantly influence the pharmacokinetics and pharmacodynamics of drugs, making it essential to study their behavior in medicinal applications .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions typical of pyrrole derivatives allows chemists to use it as a building block for more complex molecules. The compound can participate in reactions such as:
- Nucleophilic substitutions
- Electrophilic additions
- Cycloadditions
These reactions are pivotal for synthesizing new compounds with potential biological activities or novel properties .
Research studies focusing on this compound have highlighted its significance in pharmaceutical formulations:
Case Study: Saxagliptin Formulation Impurity Analysis
A study examined the impact of various impurities on the pharmacological profile of Saxagliptin. The findings indicated that this compound could alter the drug's absorption rates and overall efficacy. This research underscores the importance of rigorous impurity profiling in drug development processes.
Case Study: Synthetic Pathways
Another study explored synthetic pathways leading to this compound. The researchers demonstrated several multi-step reactions that yielded high purity levels of the compound suitable for further research applications.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and pyrrole ring allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of “(S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate,” a comparative analysis with structurally related compounds is provided below:
Structural and Functional Analogues
(R)-Enantiomer (1-(tert-Butyl) 2-ethyl (R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate) Key Difference: The R-enantiomer shares the same molecular formula (C₁₂H₁₉NO₄) and CAS No. but exhibits opposite stereochemistry. This enantiomeric distinction can lead to divergent biological activities, as seen in chiral drug intermediates. For instance, the S-enantiomer is preferred in Saxagliptin synthesis due to its compatibility with enzymatic catalysis (e.g., CAL B lipase) , whereas the R-enantiomer may lack equivalent reactivity or specificity . Commercial Availability: Both enantiomers are marketed for research, with the R-enantiomer priced comparably (~$250/250 g) .
(2S,3R)-1-tert-Butyl-2-methyl-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS No. 130966-46-0) Structural Modifications: Incorporates a methyl group at the 2-position and a hydroxyl group at the 3-position on the pyrrolidine ring. Physicochemical Properties:
- Molecular Weight: 245.27 g/mol (vs. 257.29 g/mol for the target compound)
- Boiling Point: 335.2°C (vs. likely higher for the target due to larger tert-butyl group)
- Density: 1.217 g/cm³ (lower than typical pyrrolidine derivatives) .
Derivatives with Adamantane Substituents Example: (R)-2-(Adamantan-1-yl)-2-aminoacetic Acid Hydrochloride Key Difference: Replaces the pyrrolidine core with an adamantane group, enhancing lipophilicity and metabolic stability. Such derivatives are explored for antiviral or CNS-targeting drugs but diverge significantly in synthesis pathways .
Comparative Data Table
Research Findings
- Stereochemical Influence: The S-enantiomer’s configuration is critical for enzymatic recognition in aminolysis reactions, as demonstrated in Saxagliptin synthesis using CAL B lipase .
- Thermal Stability : The tert-butyl group enhances thermal stability compared to methyl or hydroxylated analogues, making the compound suitable for high-temperature reactions .
Biological Activity
(S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate, with the CAS number 1359829-04-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- Physical Form : Colorless to yellow liquid or semi-solid .
Biological Activity Overview
Research indicates that compounds in the pyrrole class exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound this compound is noted for its potential as an impurity in the synthesis of Saxagliptin, a drug used to treat type 2 diabetes.
Anticancer Potential
The anticancer properties of pyrrole derivatives have been explored in several studies. For instance, combinations of β-amino acid moieties with heterocycles have demonstrated enhanced anticancer activities against glioma cell lines . Although direct evidence for this compound's anticancer effects is sparse, its related compounds have shown promising results.
Case Studies and Research Findings
The mechanisms by which pyrrole derivatives exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many pyrrole compounds inhibit key enzymes such as RNA polymerases and other targets critical for microbial growth.
- Cell Cycle Disruption : Some derivatives can interfere with the cell cycle in cancer cells, leading to apoptosis.
Q & A
Q. What are the established synthetic pathways for (S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate, and what intermediates are critical for stereochemical control?
The compound is typically synthesized via a multi-step route involving the formation of a 3-oxopyrrolidine precursor. For example, 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate is first synthesized through a condensation reaction under anhydrous conditions, followed by enzymatic bioreduction using ketoreductases to achieve the desired (S)-configuration. Key intermediates include the 3-oxo derivative, which is reduced stereoselectively using NADPH-dependent enzymes. Reaction conditions (e.g., solvent polarity, temperature, and enzyme loading) significantly influence enantiomeric excess .
Q. How is X-ray crystallography utilized to confirm the stereochemistry and molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For pyrrolidine dicarboxylates, crystals are grown via slow evaporation in non-polar solvents. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL software (via the SHELX suite) enables precise determination of bond angles, torsional parameters, and chiral centers. The tert-butyl and ethyl ester groups often exhibit distinct spatial arrangements that stabilize the crystal lattice .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound is limited, structurally related pyrrolidine dicarboxylates require stringent precautions:
- Store under inert gas (N₂/Ar) in airtight containers to prevent hydrolysis.
- Use explosion-proof equipment during synthesis due to flammability risks of ester solvents.
- Employ fume hoods and PPE (gloves, goggles) to minimize inhalation/contact hazards .
Advanced Research Questions
Q. How can enzymatic bioreduction be optimized to enhance enantioselectivity in the synthesis of this compound?
Optimizing bioreduction involves screening ketoreductase libraries for substrate specificity and engineering enzyme mutants via directed evolution. For instance, NADPH cofactor regeneration systems (e.g., glucose dehydrogenase) improve turnover. A 2024 study achieved >99% ee by immobilizing the enzyme on silica gel and using a biphasic solvent system (hexane:buffer 3:1), reducing substrate inhibition .
Q. What analytical strategies resolve contradictions between NMR and X-ray data for stereochemical assignments?
Discrepancies may arise from dynamic stereochemical interconversion in solution. To address this:
Q. How do substituent modifications (e.g., tert-butyl vs. benzyl groups) impact the compound’s reactivity in ring-opening reactions?
Substituent steric and electronic effects dictate reactivity. For example:
- tert-butyl groups hinder nucleophilic attack at the pyrrolidine ring due to steric bulk, slowing ring-opening.
- Ethyl esters enhance solubility in polar aprotic solvents (e.g., DMF), facilitating reactions with electrophiles. A 2023 study demonstrated that replacing tert-butyl with methyl groups increased ring-opening rates by 40% in SN2 reactions .
Q. What methodologies are effective in characterizing by-products during multi-step synthesis of this compound?
By-products (e.g., diastereomers or oxidized derivatives) are identified via:
- LC-MS : High-resolution mass spectrometry to detect molecular ion peaks.
- Chiral HPLC : Using cellulose-based columns to separate enantiomers.
- IR spectroscopy : Monitoring carbonyl stretches (1700–1750 cm⁻¹) for ester degradation products .
Methodological Notes
- Stereochemical Purity : Use chiral derivatizing agents (e.g., Mosher’s acid) for NMR-based ee determination.
- Crystallization Challenges : Additive screening (e.g., seed crystals or ionic liquids) improves crystal quality for SCXRD .
- Data Reproducibility : Document solvent batch effects (e.g., trace water in THF) that may alter reaction outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
